molecular formula C18H22N2O2 B3725828 1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL

1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL

Cat. No.: B3725828
M. Wt: 298.4 g/mol
InChI Key: AHUHFXVHDXJDMX-XDHOZWIPSA-N
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Description

1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL is a complex organic compound that belongs to the class of heterocyclic compounds. It features a dibenzofuran core structure with a piperidinoiminomethyl substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives.

    Introduction of the Piperidinoiminomethyl Group: This step involves the reaction of the dibenzofuran core with piperidine and formaldehyde under acidic conditions to form the piperidinoiminomethyl substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoiminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The core structure of the compound, known for its stability and aromatic properties.

    Piperidine: A common heterocyclic amine used in various pharmaceuticals.

    Imidazole Derivatives: Compounds with similar pharmacological properties and applications.

Uniqueness

1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL is unique due to its specific combination of a dibenzofuran core with a piperidinoiminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(E)-piperidin-1-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-15-8-9-17-18(13-6-2-3-7-16(13)22-17)14(15)12-19-20-10-4-1-5-11-20/h8-9,12,21H,1-7,10-11H2/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUHFXVHDXJDMX-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N=CC2=C(C=CC3=C2C4=C(O3)CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/N=C/C2=C(C=CC3=C2C4=C(O3)CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL
Reactant of Route 2
Reactant of Route 2
1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL
Reactant of Route 3
1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL
Reactant of Route 4
1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL
Reactant of Route 5
1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL
Reactant of Route 6
1-[(PIPERIDINOIMINO)METHYL]-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-OL

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